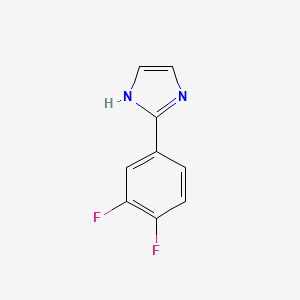

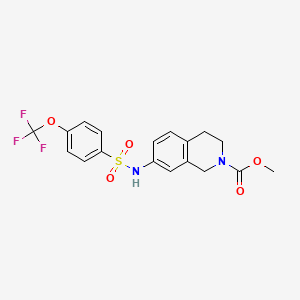

Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

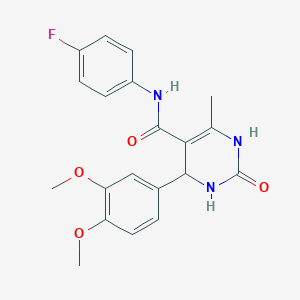

“Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride” is a chemical compound with the CAS Number: 2361724-12-9 . It has a molecular weight of 273.73 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16FNO2.ClH/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Cancer Treatment : A compound structurally similar to Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride was investigated for its potential in treating cancer. It was found to inhibit Aurora A, a kinase involved in cell division, indicating potential use in cancer therapy (ロバート ヘンリー, ジェームズ, 2006).

Pharmacokinetics of ALK Inhibitors : Another study focused on the pharmacokinetics of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, relevant in the context of cancer treatment. It highlighted the impact of hydrolysis-mediated clearance on these compounds, which could have implications for the stability and efficacy of related drugs (Y. Teffera et al., 2013).

Neuroleptic Properties : Research on derivatives of similar compounds found that certain modifications could lead to noncataleptogenic properties, indicating potential use as atypical neuroleptics. This is significant for the development of safer antipsychotic medications (J. Perregaard et al., 1992).

Antitumor Activity : Novel pyrimidinyl pyrazole derivatives, which share some structural similarities, were synthesized and evaluated for their cytotoxic activity against tumor cell lines. This suggests a potential pathway for developing new antitumor agents (H. Naito et al., 2005).

Analgesic Activity : A study on 3-methyl-4-(N-phenyl amido)piperidines, related to this compound, showed potential analgesic activity. This could be relevant for developing new pain management drugs (N. Lalinde et al., 1990).

Serotonin Reuptake Inhibition : Paroxetine hydrochloride, a compound with a similar structure, acts as a selective serotonin reuptake inhibitor, indicating possible applications in treating mental health disorders like depression and anxiety (David Germann et al., 2013).

Anti-inflammatory and Antimicrobial Agents : Bisthiourea derivatives of dipeptide conjugated to similar compounds were studied for their anti-inflammatory and antimicrobial properties. These findings could lead to new treatments for inflammation and bacterial infections (H. Kumara et al., 2017).

Allosteric Modulation of CB1 Receptor : Research on compounds like Org 27569 and Org 27759, structurally similar to this compound, explored their role in allosteric modulation of the cannabinoid CB1 receptor. This could have implications for the treatment of various conditions, including pain and mood disorders (Martin R. Price et al., 2005).

Corrosion Inhibition : A study on piperidine derivatives focused on their adsorption and corrosion inhibition properties, suggesting potential applications in materials science and engineering (S. Kaya et al., 2016).

Analgesic Properties in Neuropathic Pain : Another research found that a high-efficacy 5-HT(1A) receptor agonist, structurally related to this compound, could have a curative-like action on allodynia in rats with spinal cord injury, indicating potential for treating chronic pain conditions (F. Colpaert et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name |

methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2.ClH/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUECRXBVYVKNGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2CCNCC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2361724-12-9 |

Source

|

| Record name | methyl 3-fluoro-4-(piperidin-4-yl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2823133.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2823136.png)

![4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde](/img/structure/B2823142.png)

![(5R,7S)-N-(1-Cyanocyclopropyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2823147.png)

![4-Propyl-1-oxaspiro[2.5]octane](/img/structure/B2823150.png)

![3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2823152.png)